molecular formula C23H25N5 B1227214 5-tert-butyl-2-methyl-3-phenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-2-methyl-3-phenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B1227214
M. Wt: 371.5 g/mol
InChI Key: GHODFTLMWOCFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butyl-2-methyl-3-phenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methyl-3-phenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the tert-butyl, methyl, phenyl, and pyridinylmethyl groups through various organic reactions such as alkylation, arylation, and nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-methyl-3-phenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

5-tert-butyl-2-methyl-3-phenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methyl-3-phenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-2-methylbenzenethiol
  • N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines

Uniqueness

5-tert-butyl-2-methyl-3-phenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H25N5

Molecular Weight

371.5 g/mol

IUPAC Name

5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H25N5/c1-16-21(17-10-6-5-7-11-17)22-26-19(23(2,3)4)14-20(28(22)27-16)25-15-18-12-8-9-13-24-18/h5-14,25H,15H2,1-4H3

InChI Key

GHODFTLMWOCFDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCC4=CC=CC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-butyl-2-methyl-3-phenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
5-tert-butyl-2-methyl-3-phenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 3
Reactant of Route 3
5-tert-butyl-2-methyl-3-phenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 4
Reactant of Route 4
5-tert-butyl-2-methyl-3-phenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 5
Reactant of Route 5
5-tert-butyl-2-methyl-3-phenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 6
Reactant of Route 6
5-tert-butyl-2-methyl-3-phenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.